molecular formula C22H16ClNO6S2 B11577715 4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

Cat. No.: B11577715
M. Wt: 490.0 g/mol
InChI Key: ITZRBVPENRMDTC-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of a chlorinated benzamide group, an ethoxybenzenesulfonyl group, and a benzoxathiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chlorine atom at the 4-position.

    Introduction of the Ethoxybenzenesulfonyl Group: The next step involves the sulfonylation of the chlorinated benzamide with 4-ethoxybenzenesulfonyl chloride under basic conditions.

    Formation of the Benzoxathiol Group: The final step involves the cyclization of the intermediate compound with 2-mercaptobenzoic acid to form the benzoxathiol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Refluxing: To ensure complete reaction and formation of the desired product.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Induction of Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXAZOL-5-YL)BENZAMIDE: Similar structure but with a benzoxazol ring instead of a benzoxathiol ring.

Uniqueness

4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H16ClNO6S2

Molecular Weight

490.0 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

InChI

InChI=1S/C22H16ClNO6S2/c1-2-29-17-8-10-18(11-9-17)32(27,28)24(21(25)14-3-5-15(23)6-4-14)16-7-12-19-20(13-16)31-22(26)30-19/h3-13H,2H2,1H3

InChI Key

ITZRBVPENRMDTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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